

Application of Aprocitentan in Chronic Kidney Disease: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Aprocitentan

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprocitentan, an orally active dual endothelin receptor antagonist (ERA), is emerging as a promising therapeutic agent for managing treatment-resistant hypertension, a condition frequently co-morbid with chronic kidney disease (CKD).^{[1][2][3]} By targeting both the endothelin-A (ETA) and endothelin-B (ETB) receptors, **Aprocitentan** addresses a key pathophysiological pathway in hypertension and renal disease that is distinct from the renin-angiotensin-aldosterone system.^{[4][5]} This document provides detailed application notes and protocols based on the pivotal Phase 3 PRECISION clinical trial to guide further research into the application of **Aprocitentan** in patients with CKD.

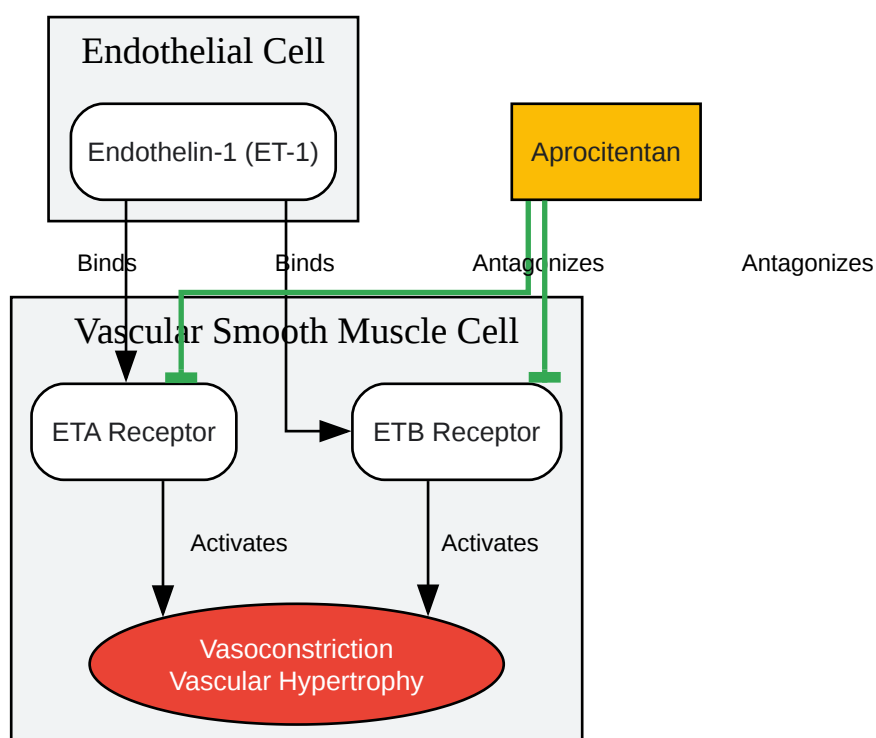
Mechanism of Action

Aprocitentan functions by inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its ETA and ETB receptors. Overexpression of the endothelin system is implicated in various pathologies, including essential hypertension, pulmonary arterial hypertension, and chronic kidney disease. By blocking these receptors, **Aprocitentan** mitigates the hypertensive effects of ET-1, which include endothelial dysfunction, vascular hypertrophy, sympathetic activation, and increased aldosterone synthesis. In the context of CKD, endothelin receptor antagonism has been shown to have renoprotective effects by improving glomerular

hemodynamics, reducing proteinuria, and potentially slowing the progression of kidney disease.

Signaling Pathway

The following diagram illustrates the mechanism of action of **Aprocitentan** in the context of the endothelin signaling pathway.



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Caption: Mechanism of Action of **Aprocitentan**.

Clinical Trial Data in CKD Patients (PRECISION Subgroup Analysis)

The Phase 3 PRECISION trial investigated the efficacy and safety of **Aprocitentan** in patients with resistant hypertension. A pre-specified subgroup analysis focused on patients with stage 3 or 4 CKD (eGFR 15 to <60 mL/min/1.73m²).

Table 1: Baseline Characteristics of CKD Subgroup in PRECISION Trial

Characteristic	Value
Number of Patients	162
CKD Stage	Stage 3 or 4
eGFR	15 to <60 mL/min/1.73m ²
Comorbidities	All patients had resistant hypertension despite being on ≥3 antihypertensive drugs

Table 2: Efficacy of Aprocitentan in CKD Subgroup at Week 4 (Compared to Placebo)

Endpoint	Aprocitentan 12.5 mg	Aprocitentan 25 mg	Placebo
Change in Office Systolic BP (mmHg)			
Mean Change from Baseline	-13.7	-18.4	-6.5
Difference vs. Placebo	-7.2	-11.9	N/A
Change in 24-hour Ambulatory Systolic BP (mmHg)			
Difference vs. Placebo (Overall Population)	-4.2	-5.9	N/A
Change in Urinary Albumin-to-Creatinine Ratio (UACR)			
Reduction from Baseline	28%	44%	4%
UACR Reduction in Microalbuminuria (30-300 mg/g)			
Reduction vs. Placebo	43%	45%	N/A
UACR Reduction in Macroalbuminuria (>300 mg/g)			
Reduction vs. Placebo	48%	61%	N/A

Table 3: Safety Profile of Aprocitentan in CKD Patients (PRECISION Trial)

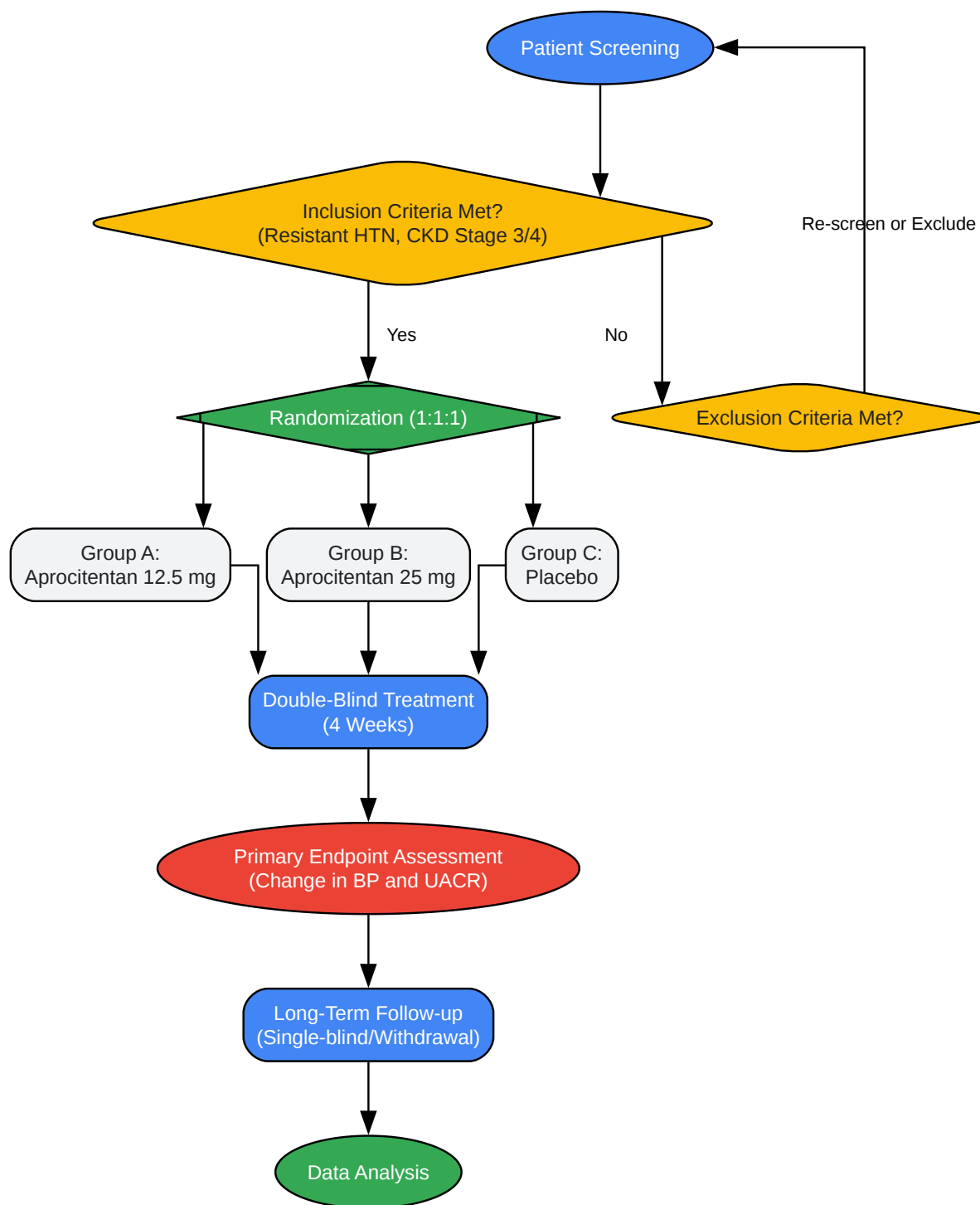
Adverse Event	Aprocitentan 12.5 mg	Aprocitentan 25 mg	Placebo
Edema or Fluid Retention (at Week 4)	18%	24%	2%
Edema or Fluid Retention (overall exposure to 25 mg)	N/A	34%	N/A
Hospitalization for Heart Failure	N/A	5 patients	1 patient

Note: The majority of patients experiencing edema were managed with diuretics. All but one of the patients hospitalized for heart failure had a prior history of heart disease.

Experimental Protocol: Phase 3 Clinical Trial (Based on PRECISION Study)

This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of **Aprocitentan** in patients with resistant hypertension and chronic kidney disease.

Logical Flow of the Clinical Trial Protocol



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Caption: Logical Flow of the Clinical Trial Protocol.

Study Objectives

- Primary Objective: To evaluate the effect of **Aprocitentan** on blood pressure reduction in patients with resistant hypertension and CKD stage 3 or 4.
- Secondary Objectives: To assess the effect of **Aprocitentan** on urinary albumin-to-creatinine ratio (UACR) and to evaluate the safety and tolerability of **Aprocitentan** in this patient population.

Study Population

- Inclusion Criteria:
 - Adults (18 years or older).
 - Diagnosed with resistant hypertension, defined as uncontrolled systolic blood pressure (≥ 140 mmHg) despite treatment with at least three antihypertensive medications of different classes, including a diuretic, at optimal doses.
 - Diagnosed with chronic kidney disease stage 3 or 4, defined by an estimated glomerular filtration rate (eGFR) of 15 to <60 mL/min/1.73m².
- Exclusion Criteria:
 - History of severe heart failure (NYHA Class III-IV).
 - Major cardiovascular, renal, or cerebrovascular events in the 6 months preceding enrollment.
 - Known hypersensitivity to endothelin receptor antagonists.

Study Design

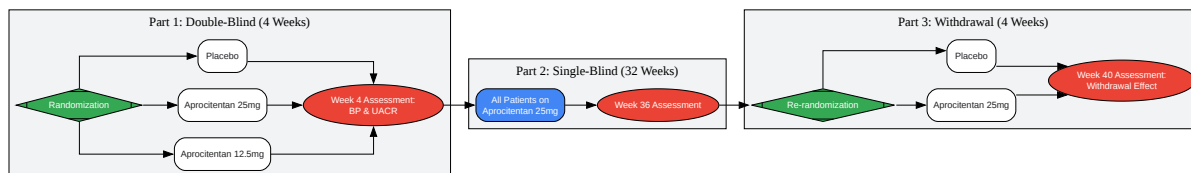
The study is a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial with three parts:

- Part 1 (4 weeks): Patients are randomized in a 1:1:1 ratio to receive **Aprocitentan** 12.5 mg, **Aprocitentan** 25 mg, or placebo once daily, in addition to their standardized background

antihypertensive therapy.

- Part 2 (32 weeks): All patients receive **Aprocitentan** 25 mg once daily in a single-blind manner.
- Part 3 (4 weeks): Patients are re-randomized to receive either **Aprocitentan** 25 mg or placebo once daily to assess the effects of withdrawal.

Experimental Workflow



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Caption: Experimental Workflow of the PRECISION Trial.

Study Procedures

- **Screening**: Obtain informed consent, and assess eligibility based on inclusion and exclusion criteria.
- **Baseline Assessments**: Collect demographic data, medical history, concomitant medications, and perform physical examination. Measure baseline unattended automated office blood pressure (AOBP), 24-hour ambulatory blood pressure monitoring (ABPM), and urinary albumin-to-creatinine ratio (UACR).

- Treatment Visits (e.g., Weeks 1, 2, 4, and then periodically): Dispense study medication, assess for adverse events, and monitor vital signs. Repeat AOBP, ABPM, and UACR measurements at specified time points.
- Laboratory Tests: Conduct routine hematology, serum chemistry, and urinalysis at baseline and throughout the study.

Outcome Measures

- Primary Efficacy Endpoint: Change from baseline in sitting systolic blood pressure as measured by unattended AOBP at Week 4.
- Secondary Efficacy Endpoints:
 - Change from baseline in 24-hour ambulatory systolic and diastolic blood pressure at Week 4.
 - Change from baseline in UACR at Week 4.
 - Sustained effect on blood pressure at Week 36 and the effect of withdrawal at Week 40.
- Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters.

Statistical Analysis

- The primary efficacy endpoint will be analyzed using a mixed-effects model for repeated measures (MMRM) including treatment, visit, and treatment-by-visit interaction as fixed effects, and baseline blood pressure as a covariate.
- Secondary continuous endpoints will be analyzed using similar models.
- Safety data will be summarized descriptively.

Conclusion

Aprocitentan has demonstrated significant efficacy in reducing both blood pressure and albuminuria in patients with resistant hypertension and chronic kidney disease. Its novel

mechanism of action provides a new therapeutic avenue for this high-risk patient population. The provided data and protocols from the PRECISION trial offer a robust framework for further investigation and clinical application of **Aprocitentan** in the management of chronic kidney disease. Careful monitoring for fluid retention is warranted, especially in patients with a history of heart failure. Future studies should continue to explore the long-term renal and cardiovascular benefits of **Aprocitentan** in this patient group.

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